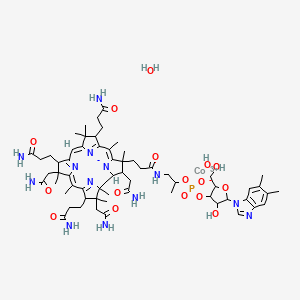
Aquocobalamin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aquocobalamin, also known as hydroxocobalamin, is a form of vitamin B12. It is a cobalt-containing corrin complex with a water molecule bound to the cobalt ion. This compound is naturally occurring and plays a crucial role in various biological processes, including DNA synthesis and red blood cell formation. This compound is often used in medical treatments for vitamin B12 deficiency and cyanide poisoning due to its ability to bind cyanide ions.
准备方法
Synthetic Routes and Reaction Conditions
Aquocobalamin can be synthesized through the oxidation of cyanocobalamin (another form of vitamin B12) in the presence of light and oxygen. The reaction typically involves dissolving cyanocobalamin in water and exposing it to light, which facilitates the replacement of the cyanide group with a hydroxyl group, forming this compound.
Industrial Production Methods
In industrial settings, this compound is produced through microbial fermentation. Specific strains of bacteria, such as Pseudomonas denitrificans and Propionibacterium shermanii, are cultured in nutrient-rich media. These bacteria naturally produce vitamin B12, which is then extracted and purified. The extracted vitamin B12 is subjected to chemical modification to convert it into this compound.
化学反应分析
Types of Reactions
Aquocobalamin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cob(III)alamin.
Reduction: It can be reduced to cob(II)alamin and further to cob(I)alamin.
Substitution: The water molecule in this compound can be replaced by other ligands, such as cyanide, methyl, or adenosyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride or glucose oxidase can be used.
Substitution: Ligands such as cyanide, methyl, or adenosyl groups are introduced under controlled conditions to replace the water molecule.
Major Products Formed
Oxidation: Cob(III)alamin
Reduction: Cob(II)alamin and cob(I)alamin
Substitution: Cyanocobalamin, methylcobalamin, and adenosylcobalamin
科学研究应用
Aquocobalamin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for spectroscopic studies.
Biology: this compound is studied for its role in enzymatic reactions, particularly those involving methyl group transfers.
Medicine: It is used in the treatment of vitamin B12 deficiency and as an antidote for cyanide poisoning. This compound is also being investigated for its potential in treating other conditions, such as Alzheimer’s disease and multiple sclerosis.
Industry: It is used in the fortification of foods and dietary supplements to prevent vitamin B12 deficiency.
作用机制
Aquocobalamin exerts its effects by acting as a cofactor for various enzymes. In the human body, it is converted into active forms of vitamin B12, such as methylcobalamin and adenosylcobalamin. These active forms participate in critical biochemical pathways:
Methionine Synthase: Methylcobalamin acts as a cofactor for methionine synthase, which catalyzes the conversion of homocysteine to methionine, an essential amino acid.
Methylmalonyl-CoA Mutase: Adenosylcobalamin is a cofactor for methylmalonyl-CoA mutase, which converts methylmalonyl-CoA to succinyl-CoA, a key intermediate in the citric acid cycle.
相似化合物的比较
Aquocobalamin is one of several forms of vitamin B12, each with unique properties:
Cyanocobalamin: Contains a cyanide group instead of a water molecule. It is the most stable form and is commonly used in supplements and fortified foods.
Methylcobalamin: Contains a methyl group. It is the active form used in the methionine synthase reaction.
Adenosylcobalamin: Contains an adenosyl group. It is the active form used in the methylmalonyl-CoA mutase reaction.
Hydroxocobalamin: Another name for this compound, highlighting its hydroxyl group.
This compound is unique in its ability to bind cyanide ions, making it particularly useful as an antidote for cyanide poisoning. Its stability and versatility also make it a valuable compound in various scientific and medical applications.
属性
CAS 编号 |
13422-52-1 |
|---|---|
分子式 |
C62H91ClCoN13O15P |
分子量 |
1383.8 g/mol |
IUPAC 名称 |
cobalt(2+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate;hydrochloride |
InChI |
InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q;;+2;/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;;/m1.../s1 |
InChI 键 |
BBQILPBAMXKFOB-QHTBVZQNSA-L |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[OH-].[Co+3] |
手性 SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=N6)C(=C7[C@@](C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.Cl.[Co+2] |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.Cl.[Co+2] |
Key on ui other cas no. |
13422-52-1 |
同义词 |
aquacobalamin aquocobalamin aquocobalamin acetate aquocobalamin chloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B1237497.png)
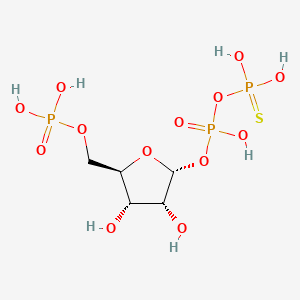
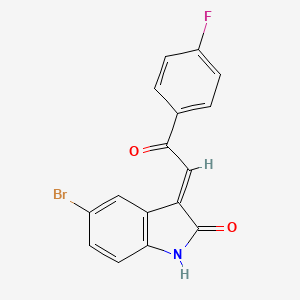
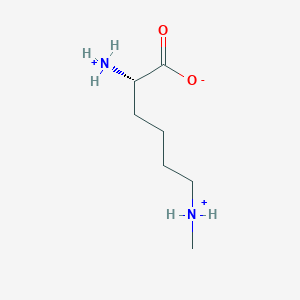
![(2S,5R)-2,6-Diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B1237503.png)
![(4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl benzoate](/img/structure/B1237505.png)
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-dimethyl-](/img/structure/B1237506.png)
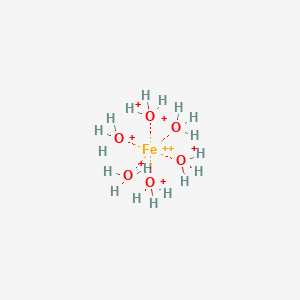
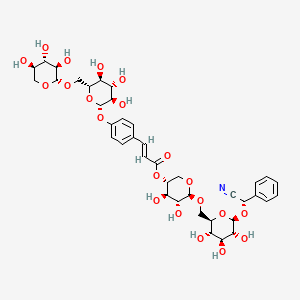
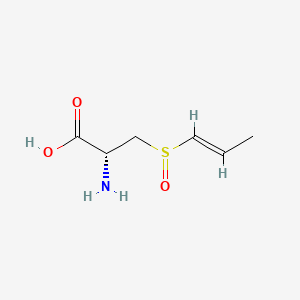
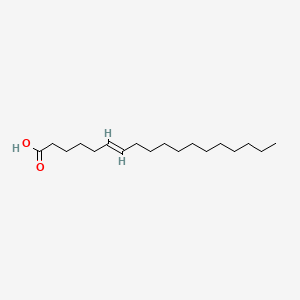
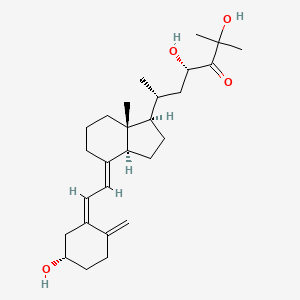
![(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide](/img/structure/B1237520.png)
